N'-[(1E)-(2-chlorophenyl)methylidene]-3-(3,4-dimethylphenyl)-4-oxo-3,4-dihydrophthalazine-1-carbohydrazide
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Overview
Description
N’-[(1E)-(2-chlorophenyl)methylidene]-3-(3,4-dimethylphenyl)-4-oxo-3,4-dihydrophthalazine-1-carbohydrazide is a complex organic compound with the molecular formula C24H19ClN4O2 and a molecular weight of 430.89 g/mol . This compound is primarily used for research purposes and has various applications in the fields of chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(1E)-(2-chlorophenyl)methylidene]-3-(3,4-dimethylphenyl)-4-oxo-3,4-dihydrophthalazine-1-carbohydrazide typically involves the condensation of 2-chlorobenzaldehyde with 3-(3,4-dimethylphenyl)-4-oxo-3,4-dihydrophthalazine-1-carbohydrazide under specific reaction conditions . The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the condensation process.
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
N’-[(1E)-(2-chlorophenyl)methylidene]-3-(3,4-dimethylphenyl)-4-oxo-3,4-dihydrophthalazine-1-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using suitable reducing agents to yield reduced derivatives.
Substitution: The compound can participate in substitution reactions, where specific functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically employed.
Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution reaction.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
N’-[(1E)-(2-chlorophenyl)methylidene]-3-(3,4-dimethylphenyl)-4-oxo-3,4-dihydrophthalazine-1-carbohydrazide has several scientific research applications, including:
Chemistry: Used as a reagent in various organic synthesis reactions and as a reference compound in analytical studies.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialized chemicals and materials for research and development purposes.
Mechanism of Action
The mechanism of action of N’-[(1E)-(2-chlorophenyl)methylidene]-3-(3,4-dimethylphenyl)-4-oxo-3,4-dihydrophthalazine-1-carbohydrazide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to particular enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N’-[(1E)-(2,4-dichlorophenyl)methylidene]-3-(3,4-dimethylphenyl)-4-oxo-3,4-dihydrophthalazine-1-carbohydrazide
- 3-(3,4-Dimethylphenyl)-4-oxo-N’-[(1E)-[3-(trifluoromethyl)phenyl]methylidene]-3,4-dihydrophthalazine-1-carbohydrazide
Uniqueness
N’-[(1E)-(2-chlorophenyl)methylidene]-3-(3,4-dimethylphenyl)-4-oxo-3,4-dihydrophthalazine-1-carbohydrazide is unique due to its specific chemical structure, which imparts distinct physicochemical properties and biological activities
Properties
IUPAC Name |
N-[(E)-(2-chlorophenyl)methylideneamino]-3-(3,4-dimethylphenyl)-4-oxophthalazine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19ClN4O2/c1-15-11-12-18(13-16(15)2)29-24(31)20-9-5-4-8-19(20)22(28-29)23(30)27-26-14-17-7-3-6-10-21(17)25/h3-14H,1-2H3,(H,27,30)/b26-14+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FXUDVOHXBIVQDS-VULFUBBASA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C(=O)C3=CC=CC=C3C(=N2)C(=O)NN=CC4=CC=CC=C4Cl)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=C(C=C1)N2C(=O)C3=CC=CC=C3C(=N2)C(=O)N/N=C/C4=CC=CC=C4Cl)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19ClN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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